molecular formula C9H15NO2 B12099540 Allyl-L-pipecolinate

Allyl-L-pipecolinate

Cat. No.: B12099540
M. Wt: 169.22 g/mol
InChI Key: QRODESVFBAAYBW-UHFFFAOYSA-N
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Description

Allyl-L-pipecolinate (chemical name: allyl (2-piperidyl)acetate) is a chiral ester derivative of L-pipecolic acid, a non-proteinogenic amino acid with a six-membered piperidine ring. This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmacologically active molecules and complex ligands.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

prop-2-enyl piperidine-2-carboxylate

InChI

InChI=1S/C9H15NO2/c1-2-7-12-9(11)8-5-3-4-6-10-8/h2,8,10H,1,3-7H2

InChI Key

QRODESVFBAAYBW-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1CCCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl-L-pipecolinate typically involves the esterification of L-pipecolic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can facilitate the separation and recycling of the catalyst, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Allyl-L-pipecolinate can undergo oxidation reactions, where the allyl group is oxidized to form an epoxide or an aldehyde. Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles such as halides or amines. Common reagents include sodium iodide and ammonia.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium iodide, ammonia, and various organometallic reagents.

Major Products Formed:

    Oxidation: Epoxides, aldehydes, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Allyl halides, allyl amines, and other substituted derivatives.

Scientific Research Applications

Chemistry: Allyl-L-pipecolinate is used as a building block in organic synthesis. It can be used to introduce the allyl group into various molecules, which can then undergo further functionalization to create complex organic compounds.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can be used to modify peptides and proteins, potentially altering their biological activity and stability.

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs that target specific enzymes or receptors in the body.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Allyl-L-pipecolinate involves its interaction with specific molecular targets in the body. The allyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-(Piperidin-4-yl)acetate

  • Structure : Contains a piperidine ring linked to an ethyl ester (vs. allyl ester in Allyl-L-pipecolinate).
  • Synthesis : Prepared via coupling reactions using cesium carbonate and carbodiimide reagents .
  • Properties : Higher lipophilicity (LogP 1.2) and solubility in organic solvents compared to this compound, which lacks detailed logP data .
  • Applications : Intermediate in drug discovery, particularly for CNS-targeting molecules .

Allyl (2-Oxoazepan-3-yl)carbamate

  • Structure : Features a seven-membered azepane ring instead of piperidine.
  • Applications : Used in peptide mimetics and protease inhibitors, leveraging its larger ring for conformational flexibility .

Table 1: Structural Comparison of Piperidine Derivatives

Compound Ring Size Ester Group Key Applications Reference
This compound 6-membered Allyl Ligand synthesis
Ethyl 2-(piperidin-4-yl)acetate 6-membered Ethyl Drug intermediates
Allyl (2-oxoazepan-3-yl)carbamate 7-membered Allyl Peptide mimetics

Other Allyl Esters

Allyl Ester of Maleopimaric Acid (MA-BXC)

  • Synthesis : Formed via reaction of maleopimaric acyl chloride with allyl alcohol (70% yield) .
  • Properties: Polymerizes upon heating (Tg = 98°C for homopolymer) due to anhydride groups, unlike this compound, which is non-polymerizing .
  • Applications : Precursor for unsaturated resins and epoxy coatings .

Allyl Pyruvate

  • Structure : Combines allyl and pyruvate groups (vs. pipecolinate).
  • Reactivity : Participates in Claisen rearrangements and conjugate additions, similar to this compound’s use in Ireland–Claisen rearrangements .

Table 2: Allyl Esters Comparison

Compound Functional Group Yield Key Reactivity Applications Reference
This compound Piperidine ester 80% Ketobutyryl addition Pharmaceutical ligands
MA-BXC Maleopimarate 70% Thermal polymerization Resins, coatings
Allyl pyruvate Pyruvate ester N/A Claisen rearrangement Organic synthesis

Functional Analogs: Antioxidants and Polymer Modifiers

Allyl Disulfide and Alliin

  • Antioxidant Activity : Allyl disulfide scavenges hydroxyl radicals (rate constant: 0.7–1.5 × 10¹⁰ M⁻¹s⁻¹), while this compound lacks reported antioxidant properties .
  • Applications : Used in dietary supplements and antimicrobial agents .

Diallyl Bisphenol A (Modifier for BMI Resins)

  • Synthesis : Copolymerized with bismaleimide (BMI) to enhance processability and toughness .
  • Thermal Stability : Retains 80% of heat deflection temperature after boiling water exposure, comparable to this compound-derived compounds .

Table 3: Functional Comparison

Compound Key Function Thermal Stability Applications Reference
This compound Ligand synthesis Moderate* Pharmaceuticals
Diallyl Bisphenol A Polymer modifier High (80% retention) High-performance resins
Allyl disulfide Antioxidant N/A Dietary supplements

*Inferred from stability during reflux reactions in compound 5 synthesis .

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